molecular formula C13H16ClN3 B2923804 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1909319-82-9

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2923804
CAS No.: 1909319-82-9
M. Wt: 249.74
InChI Key: PTGIYAMDTZJWGW-UHFFFAOYSA-N
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Description

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1909319-82-9 . It has a molecular weight of 249.74 . This compound is used as an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves a series of steps. For instance, one method involves the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves a seven-step synthesis from dimethyl malonate with a 31% overall yield .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core. The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .


Chemical Reactions Analysis

The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .


Physical and Chemical Properties Analysis

This compound is a light-brown to brown crystalline powder .

Scientific Research Applications

Chemical Synthesis and Drug Design

"4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine" and related compounds have been extensively studied for their potential in drug development and chemical synthesis. The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their biological activities. For instance, a study presented a green and simple Cu-catalyzed method for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the compound's role in streamlining synthetic routes for pharmaceutical applications (Wang et al., 2017).

Pharmacological Applications

Pyrrolo[2,3-d]pyrimidines, including those derived from "this compound," have been widely investigated for their pharmacological properties. Research efforts have focused on developing these compounds as potential therapeutics for various diseases. For example, the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as microtubule targeting agents demonstrate the compound's relevance in cancer therapy. These agents are capable of binding to the colchicine site on tubulin, indicating a potential for overcoming drug resistance mechanisms in cancer cells (Gangjee et al., 2010).

Material Science and Nonlinear Optics

The structural and electronic properties of pyrrolo[2,3-d]pyrimidine derivatives have also been explored in the context of materials science, particularly in the development of nonlinear optical (NLO) materials. A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including pyrrolo[2,3-d]pyrimidines, emphasizes the significance of these compounds in advancing NLO applications. Their promising NLO properties, attributed to the pyrrolo[2,3-d]pyrimidine core, suggest potential for use in optoelectronic devices (Hussain et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGIYAMDTZJWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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